molecular formula C14H15D4NO2 · HCl B1163285 Normeperidine-d4 (hydrochloride)

Normeperidine-d4 (hydrochloride)

Cat. No.: B1163285
M. Wt: 273.8
InChI Key: BBWMASBANDIFMV-JRWKTVICSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Analytical Chemistry Standards

In analytical chemistry, reference standards are crucial for the validation and calibration of analytical methods. Normeperidine-d4 (B12042042) (hydrochloride) serves as a certified reference material, meaning it is produced and tested to meet rigorous international standards. This qualification ensures its chemical purity and concentration, making it a reliable benchmark for analytical instrumentation.

Specifically, Normeperidine-d4 (hydrochloride) is used as an internal standard in quantitative analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). cerilliant.comscientificlabs.com These methods are widely employed in clinical toxicology, forensic analysis, and urine drug testing to detect and quantify the presence of meperidine and its metabolite, normeperidine. cerilliant.comscientificlabs.comcerilliant.com The addition of a known quantity of the deuterated standard to a sample allows for more accurate quantification of the target analyte by correcting for variations that can occur during sample preparation and instrumental analysis. aptochem.com

Significance of Isotope-Labeled Analogs in Quantitative Methodologies

The use of stable isotope-labeled (SIL) compounds, such as Normeperidine-d4 (hydrochloride), is considered the gold standard for internal standards in quantitative mass spectrometry. scispace.comacanthusresearch.com The key advantage of a SIL internal standard is that it is chemically almost identical to the analyte being measured (the unlabeled compound). acanthusresearch.com This similarity ensures that both the analyte and the standard behave in nearly the same way during extraction, chromatography, and ionization in the mass spectrometer. aptochem.comacanthusresearch.com

However, due to the replacement of four hydrogen atoms with deuterium (B1214612) atoms, Normeperidine-d4 has a higher mass than normeperidine. acanthusresearch.com This mass difference allows the mass spectrometer to distinguish between the internal standard and the target analyte, while their similar chemical behavior minimizes analytical errors caused by sample matrix effects or instrument variability. aptochem.comacanthusresearch.com This approach, known as isotope dilution mass spectrometry, significantly enhances the precision, accuracy, and robustness of quantitative bioanalytical methods. aptochem.comacanthusresearch.com While deuterium-labeled compounds are widely used, care must be taken in their synthesis to ensure the label is on a stable position within the molecule to prevent exchange with hydrogen atoms from the surrounding environment. acanthusresearch.com

Detailed Research Findings

Research applications demonstrate the utility of deuterated internal standards like Normeperidine-d4. For instance, a study on the stability of meperidine utilized a deuterated internal standard for analysis via GC-MS, highlighting the method's high linearity and precision. nih.gov In another study involving horses, deuterated versions of both meperidine and normeperidine were used to accurately quantify the compounds in plasma samples, allowing for a detailed pharmacokinetic analysis. nih.gov These examples underscore the critical role that such standards play in producing reliable and reproducible scientific data.

Chemical Compound Data

Below are the key chemical properties of Normeperidine-d4 (hydrochloride).

PropertyValueSource
Chemical FormulaC₁₄H₁₅D₄NO₂ · HCl cerilliant.com
Molecular Weight237.33 g/mol (for the free base) cerilliant.com
CAS Number160227-47-4 scientificlabs.com
SynonymsNorpethidine-d4, Normeperidine-d4 cerilliant.com
FormulationTypically a solution in methanol scientificlabs.com

Properties

Molecular Formula

C14H15D4NO2 · HCl

Molecular Weight

273.8

InChI

InChI=1S/C14H19NO2.ClH/c1-2-17-13(16)14(8-10-15-11-9-14)12-6-4-3-5-7-12;/h3-7,15H,2,8-11H2,1H3;1H/i8D2,9D2;

InChI Key

BBWMASBANDIFMV-JRWKTVICSA-N

SMILES

O=C(OCC)C1(C2=CC=CC=C2)C([2H])([2H])CNCC1([2H])[2H].Cl

Synonyms

Norpethidine-d4

Origin of Product

United States

Advancements in Analytical Method Development Utilizing Normeperidine D4 Hydrochloride

Mass Spectrometry-Based Quantification Strategies

Mass spectrometry (MS) has become the gold standard for quantitative analysis due to its high sensitivity and selectivity. When coupled with chromatographic separation, it provides robust and reliable methods for detecting and quantifying compounds in complex mixtures. Normeperidine-d4 (B12042042) (hydrochloride) is instrumental in these strategies, primarily as an internal standard in isotope dilution mass spectrometry.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methodologies

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry. In this methodology, Normeperidine-d4 is added to samples as an internal standard to enable accurate quantification of normeperidine. oup.com

One such method was developed for the analysis of various drugs, including normeperidine, in wastewater samples. oup.com The use of Normeperidine-d4 as an internal standard helps to correct for matrix effects and variations in instrument response, ensuring high accuracy and precision. The validation of this method demonstrated excellent performance, as detailed in the table below. oup.com

ParameterLow-Level SamplesHigh-Level Samples
Spike Recovery 89% to 110%96% to 110%
Relative Standard Deviation (RSD) 1.89% to 9.37%1.67% to 7.69%

This table summarizes the accuracy and precision of an LC-MS/MS method for drug analysis in wastewater, utilizing Normeperidine-d4 as an internal standard. oup.com

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

Gas chromatography-mass spectrometry (GC-MS) is another cornerstone technique in analytical chemistry, well-suited for the analysis of volatile and semi-volatile compounds. For the quantification of normeperidine, GC-MS methods often employ deuterated analogues like Normeperidine-d4 as internal standards to achieve high precision and accuracy. nih.gov

A validated GC-MS method for the simultaneous determination of meperidine, normeperidine, and other opioids in human plasma showcases the utility of this approach. The method involves solid-phase extraction followed by GC-MS analysis in selected-ion monitoring (SIM) mode. nih.gov The addition of deuterated internal standards is crucial for correcting any analyte loss during the extensive sample preparation process. nih.gov

Validation ParameterResult
Linearity Range 25-1000 ng/mL
Correlation Coefficient (r²) > 0.990
Lower Limit of Quantification (LOQ) 25 ng/mL
Intra-day Precision (RSD) 2.0% - 12.0%
Inter-day Precision (RSD) 6.0% - 15.0%
Accuracy (Relative Error) Within ± 10%
Absolute Recovery 81.0% - 111.0%

This table presents the validation data for a GC-MS method for quantifying normeperidine and other opioids in human plasma using deuterated internal standards. nih.gov

Principles of Isotope Dilution Mass Spectrometry (IDMS) in Research Applications

Isotope Dilution Mass Spectrometry (IDMS) is a reference technique for quantitative analysis that offers high precision and accuracy. nih.gov The fundamental principle of IDMS involves adding a known amount of an isotopically enriched standard, such as Normeperidine-d4, to a sample containing the unlabeled analyte (normeperidine). chromatographyonline.com

The isotopically labeled standard is chemically identical to the analyte and thus exhibits nearly the same behavior during sample preparation, chromatography, and ionization in the mass spectrometer. nih.gov After the labeled standard is thoroughly mixed with the sample, the ratio of the natural analyte to the labeled standard is measured by the mass spectrometer. Since the amount of added standard is known, the initial concentration of the natural analyte in the sample can be calculated with a high degree of accuracy. chromatographyonline.com This approach effectively corrects for analyte loss during sample processing and compensates for variations in instrument signal, making it an exceptionally robust quantification method. rsc.orgnist.gov

Bioanalytical Sample Preparation Techniques

The accuracy of any quantitative analysis heavily relies on the quality of the sample preparation. The goal is to isolate the analyte of interest from the complex sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection.

Solid Phase Extraction (SPE) Protocols

Solid Phase Extraction (SPE) is a widely used sample preparation technique that separates components of a mixture based on their physical and chemical properties. It is frequently employed to clean up and concentrate analytes from complex matrices like plasma and wastewater prior to GC-MS or LC-MS/MS analysis. oup.comnih.gov

A typical SPE protocol involves several steps, as demonstrated in a method for analyzing drugs in wastewater. oup.com The use of an appropriate SPE cartridge and optimized solvents is crucial for achieving high recovery of the analyte while effectively removing matrix interferences.

StepProcedurePurpose
1. Cartridge Conditioning Cartridges are washed with a solvent like methanol, followed by water.To activate the sorbent material and ensure reproducible retention of the analyte.
2. Sample Loading The sample is passed through the conditioned cartridge under positive pressure or vacuum.The analyte and some matrix components are retained on the sorbent.
3. Washing The cartridge is washed with a specific solution (e.g., 0.1 N HCl, followed by methanol). oup.comTo remove weakly bound interfering compounds from the sorbent.
4. Elution The retained analyte is washed off the cartridge using a strong elution solvent (e.g., 1% ammonia (B1221849) in methanol). oup.comTo recover the purified and concentrated analyte for analysis.
5. Evaporation & Reconstitution The eluate is evaporated to dryness and then reconstituted in a small volume of a solvent compatible with the analytical instrument.To further concentrate the analyte and prepare it for injection into the LC or GC system.

This table outlines the general steps of a Solid Phase Extraction (SPE) protocol used for sample cleanup and concentration. oup.comsigmaaldrich.com

Optimization of Sample Matrices for Robust Quantification

Robust quantification in bioanalysis is often challenged by "matrix effects," where co-eluting, endogenous components of the sample matrix (e.g., salts, lipids, proteins in plasma) interfere with the ionization of the target analyte in the mass spectrometer. msacl.org This can lead to ion suppression or enhancement, resulting in inaccurate and unreliable quantification. msacl.org

The primary strategy to overcome this challenge is the use of a stable isotope-labeled internal standard, such as Normeperidine-d4. msacl.org Because the internal standard is chemically and physically almost identical to the analyte, it experiences the same matrix effects. By calculating the ratio of the analyte response to the internal standard response, the variability caused by these effects is effectively normalized, leading to robust and accurate results. msacl.org

Further optimization strategies include:

Effective Sample Cleanup: Techniques like Solid Phase Extraction (SPE) are critical for removing a significant portion of interfering matrix components before analysis. oup.comnih.gov

Chromatographic Separation: Optimizing the LC or GC method to achieve baseline separation of the analyte from co-eluting matrix components can significantly reduce interference. msacl.org

Sample Dilution: A simple "dilute-and-shoot" approach can sometimes be effective, as diluting the sample reduces the concentration of interfering substances along with the analyte. msacl.org

Instrumental Parameter Optimization: Fine-tuning mass spectrometer source parameters (e.g., gas flows, temperatures, voltages) can help minimize the impact of matrix effects and improve analytical performance. msacl.org

Method Validation and Performance Characterization

The validation of an analytical method is essential to ensure its reliability for its intended purpose. For methods quantifying normeperidine using Normeperidine-d4 as an internal standard, validation encompasses several key performance characteristics.

Linearity demonstrates the direct proportionality between the concentration of an analyte and the analytical response. In methods employing Normeperidine-d4, this is typically assessed by analyzing a series of calibration standards prepared in a relevant biological matrix.

Various studies have successfully established linearity for the quantification of normeperidine over wide concentration ranges. For instance, a gas chromatography/mass spectrometry (GC/MS) method for the simultaneous determination of meperidine and normeperidine in human plasma was validated over a linearity range of 25–1000 ng/mL, achieving a correlation coefficient (r) greater than 0.990. nih.gov Another study utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) in urine established a broad range of linearity from a lower limit of quantification of 50 ng/mL up to 100,000 ng/mL, with a coefficient of determination (R²) required to be ≥ 0.99. oup.com These results indicate that the use of a deuterated internal standard facilitates a consistent response ratio across a clinically and forensically relevant spectrum of concentrations.

Table 1: Examples of Linearity Parameters in Normeperidine Quantification

Analytical MethodMatrixLinearity Range (ng/mL)Correlation Coefficient (r or R²)Reference
GC/MSHuman Plasma25 - 1000> 0.990 nih.gov
LC-MS/MSUrine50 - 100,000≥ 0.99 oup.com
UPLC-MS/MSUrine2.5 - 1500Not Specified msacl.org

The sensitivity of an analytical method is defined by its Limit of Detection (LOD), the lowest analyte concentration that can be reliably distinguished from background noise, and its Limit of Quantification (LOQ), the lowest concentration that can be measured with acceptable precision and accuracy.

For normeperidine analysis, high sensitivity is often required. A GC/MS method developed for its quantification in human plasma established a lower limit of quantification (LLOQ) of 25 ng/mL. nih.gov A more sensitive UPLC-MS/MS method for analyzing various narcotic analgesics in urine and whole blood demonstrated the capability of achieving very high sensitivity, which is crucial in forensic cases. nih.gov Another LC-MS/MS-based method reported an LLOQ for both meperidine and normeperidine at 50 ng/mL in urine. oup.com The selection of a suitable LLOQ is dependent on the specific application, whether for therapeutic monitoring or forensic investigation.

Precision measures the degree of agreement among individual test results when the method is applied repeatedly, while accuracy reflects the closeness of the results to the true value. These are typically evaluated at multiple concentration levels (e.g., low, medium, and high quality control samples) within a single run (intra-day or repeatability) and across different days (inter-day or intermediate precision). europa.eu

The use of Normeperidine-d4 significantly enhances both precision and accuracy by compensating for procedural variability. texilajournal.com In a validated GC/MS method, the intra-day precision, expressed as relative standard deviation (RSD), was between 2.0-12.0%, while the inter-day precision was 6.0-15.0%. nih.gov The accuracy, reported as relative error, was consistently within a ±10% interval for the same method. nih.gov Such results fall within the generally accepted criteria for bioanalytical method validation, demonstrating the robustness of methods that utilize deuterated internal standards.

Table 2: Precision and Accuracy Data from a Validated GC/MS Method for Normeperidine

ParameterPerformance MetricAcceptance CriteriaReference
Intra-day Precision2.0 - 12.0% (%RSD)≤ 15% nih.gov
Inter-day Precision6.0 - 15.0% (%RSD)≤ 15% nih.gov
AccuracyWithin ± 10% (Relative Error)Within ± 15% nih.gov

Specificity is the ability of a method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. Selectivity is a comparative term that describes the ability of a method to distinguish the analyte from other substances. In the context of mass spectrometry, this is often achieved by monitoring specific precursor-to-product ion transitions.

Biological matrices like blood and urine are inherently complex and can cause matrix effects, such as ion suppression or enhancement, which can compromise analytical accuracy. lcms.cz Deuterated internal standards like Normeperidine-d4 are particularly valuable in this context. clearsynth.com Because they co-elute chromatographically with the unlabeled analyte and have nearly identical ionization efficiencies, they experience similar matrix effects. texilajournal.com By calculating the ratio of the analyte signal to the internal standard signal, these effects can be effectively normalized, leading to more accurate and reliable quantification. lcms.cz

Furthermore, chromatographic separation is optimized to resolve normeperidine from isobaric compounds—substances with the same mass—and other structurally related molecules that could potentially interfere with the analysis, ensuring the selectivity of the assay. msacl.orgnih.gov

Role of Normeperidine D4 Hydrochloride in Elucidating Meperidine Biotransformation Pathways

In Vitro Metabolic Studies Using Recombinant Enzyme Systems

In vitro studies using recombinant enzyme systems are fundamental to identifying the specific enzymes responsible for a drug's metabolism. In the case of meperidine, these systems have been instrumental in pinpointing the Cytochrome P450 (CYP) isoenzymes that catalyze its N-demethylation to normeperidine.

Research has consistently shown that the conversion of meperidine to normeperidine is primarily mediated by the CYP450 system in the liver. nih.govoup.com Studies using panels of recombinant human CYP enzymes have identified CYP2B6, CYP3A4, and CYP2C19 as the main catalysts in this N-demethylation reaction. nih.govnih.gov

Experiments with these recombinant enzymes demonstrated that CYP2B6 and CYP2C19 are particularly efficient at generating normeperidine. nih.gov While CYP3A4 also contributes, its catalytic efficiency is markedly lower. nih.gov Further investigations have also detected minor contributions from other isoforms like CYP2D6 and CYP1A2. nih.gov The relative involvement of these enzymes can vary significantly between individuals, depending on their specific enzyme expression levels and genetic polymorphisms, which highlights the importance of phenotyping these pathways. nih.gov For instance, CYP2C19 may be a major contributor in individuals with high activity of this enzyme. nih.gov

One study concluded that after accounting for relative abundance in the human liver, CYP2B6, CYP3A4, and CYP2C19 were responsible for 57%, 28%, and 15% of the total intrinsic clearance of meperidine to normeperidine, respectively. nih.gov

EnzymeRelative Contribution to Normeperidine Formation
CYP2B6 High
CYP2C19 High
CYP3A4 Moderate
CYP2D6 Low
CYP1A2 Low

This table summarizes the relative activity of different CYP450 isoenzymes in the N-demethylation of meperidine based on in vitro studies with recombinant enzymes.

Kinetic analysis in human liver microsomes and with recombinant CYP enzymes is performed to determine the efficiency and capacity of the metabolic conversion. Such studies typically determine the Michaelis-Menten constant (Km), which reflects the substrate concentration at half-maximal reaction velocity, and the maximum reaction velocity (Vmax). The ratio of these two values (Vmax/Km or kcat/Km) represents the catalytic efficiency of the enzyme.

Kinetic assays for meperidine N-demethylation have shown that the catalytic efficiency (kcat/Km) is similar between recombinant CYP2B6 and CYP2C19, while being significantly lower for CYP3A4. nih.gov The use of a stable isotope-labeled internal standard like Normeperidine-d4 (B12042042) is critical in these liquid chromatography-mass spectrometry (LC-MS/MS) analyses to ensure the precise quantification of normeperidine formed during these kinetic experiments. nih.gov

EnzymeKm (μM)kcat (min-1)kcat/Km (min-1μM-1)
CYP2B6 102 ± 221.1 ± 0.070.011
CYP2C19 143 ± 311.8 ± 0.10.013
CYP3A4 350 ± 601.9 ± 0.10.005

This table presents kinetic parameters for normeperidine formation by the primary recombinant human CYP450 enzymes. Data derived from studies on meperidine N-demethylation. nih.gov

Quantitative Analysis of Metabolite Ratios in Experimental Models

Analyzing the ratio of normeperidine to meperidine in biological samples from experimental models provides insight into the rate and extent of metabolism in vivo. These studies are essential for understanding how factors like genetics, organ function, and co-administered drugs can influence the metabolic profile and potential for toxicity.

In a retrospective analysis of urine samples from chronic pain patients, the geometric mean normeperidine-to-meperidine metabolic ratio (MR) was found to be 6.2. nih.gov This study also revealed significant inter-subject variability, with the MR being influenced by factors such as age and sex. nih.gov Another study in rabbits found that after intravenous administration of meperidine, normeperidine accounted for 6.2% to 10.7% of the parent drug concentration in plasma. researchgate.net In horses, meperidine was observed to be rapidly converted to normeperidine. nih.gov Such quantitative analyses depend on robust analytical methods, where deuterated standards like Normeperidine-d4 are indispensable for achieving the required accuracy and precision in measuring the metabolite-to-parent drug ratio.

Application of Deuterated Analogs for Tracing Metabolic Fates in Research Models

Deuterated analogs are powerful tools in metabolic research. The substitution of hydrogen with deuterium (B1214612) atoms creates a molecule that is chemically identical but physically heavier. This mass difference is easily detected by mass spectrometry, allowing the deuterated compound to be used as an ideal internal standard for quantification. nih.gov

In the context of meperidine metabolism, Normeperidine-d4 (or its precursor, meperidine-d4) is added to biological samples (e.g., plasma, urine, or microsomal incubates) at a known concentration. nih.gov During sample processing and analysis by LC-MS/MS, any loss of analyte is mirrored by a proportional loss of the deuterated standard. By comparing the signal intensity of the endogenous, non-deuterated normeperidine to that of the known amount of Normeperidine-d4, researchers can calculate the exact concentration of the metabolite with high precision and accuracy.

Furthermore, the use of deuterated compounds can help elucidate metabolic pathways through the "kinetic isotope effect". nih.gov The carbon-deuterium bond is stronger than the carbon-hydrogen bond, so if the breaking of this bond is the rate-limiting step of a metabolic reaction, the deuterated analog will be metabolized more slowly. nih.gov While Normeperidine-d4 is primarily used as an internal standard, this principle allows researchers to use deuterated versions of parent drugs to investigate the mechanisms and rate-limiting steps of specific biotransformation pathways.

Forensic and Toxicological Research Applications of Normeperidine D4 Hydrochloride

Development of Methodological Frameworks for Forensic Drug Analysis

The development of sensitive, specific, and reliable analytical methods is the bedrock of forensic toxicology. Normeperidine-d4 (B12042042) (hydrochloride) is instrumental in the validation of these methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS). cerilliant.comuzh.ch These techniques are considered the gold standard for the definitive identification and quantification of drugs and their metabolites in complex biological matrices such as blood, urine, and hair. uzh.chthermofisher.com

The role of a stable isotope-labeled internal standard like Normeperidine-d4 is to compensate for variations that can occur during sample preparation and analysis. These variations include sample loss during extraction steps and matrix effects, where other substances in the biological sample can suppress or enhance the analytical signal of the target analyte. Because Normeperidine-d4 is chemically identical to normeperidine but has a different mass due to the deuterium (B1214612) atoms, it behaves identically during extraction and chromatography and experiences similar matrix effects. nih.govnih.gov By adding a known amount of Normeperidine-d4 to each sample at the beginning of the process, analysts can calculate the concentration of the non-labeled normeperidine with high precision and accuracy, based on the ratio of the two compounds detected by the mass spectrometer. nih.gov

Research has demonstrated the successful use of Normeperidine-d4 in developing quantitative methods for pethidine and normeperidine in various biological samples. For example, a validated LC-MS/MS method for determining these compounds in hair utilized pethidine-d4 and normeperidine-d4 as internal standards. researchgate.net This method achieved high sensitivity and precision, with defined limits of quantification and excellent linearity. researchgate.net

Table 1: Example of LC-MS/MS Method Validation Parameters for Normeperidine using Normeperidine-d4

Parameter Result Source
Analytical Technique LC-MS/MS researchgate.net
Biological Matrix Hair researchgate.net
Internal Standard Normeperidine-d4 researchgate.net
Linearity (r²) > 0.999 researchgate.net
Limit of Quantification (LOQ) 5 pg/mg researchgate.net
Intraday Precision (CV%) < 12% researchgate.net
Interday Precision (CV%) < 12% researchgate.net
Accuracy 88% to 113% researchgate.net

This table is a representative example based on published research findings.

Analytical Strategies in Post-Mortem Toxicological Research

The use of a stable isotope-labeled internal standard like Normeperidine-d4 is a key strategy to ensure the accuracy of quantitative results in post-mortem specimens. cerilliant.com By adding the internal standard to the tissue homogenate or blood sample before extraction, the analytical process can account for any loss of analyte during the extensive cleanup procedures often required for post-mortem samples. ojp.gov

Furthermore, analyzing both the parent drug (pethidine) and its metabolite (normeperidine) provides a more complete picture of drug use prior to death. nih.govnih.gov The ratio of parent drug to metabolite can sometimes give clues about the timing of the last dose and whether the use was acute or chronic. nih.govnih.gov In cases of suspected pethidine intoxication, the precise measurement of normeperidine, enabled by Normeperidine-d4, is vital for the forensic toxicologist's interpretation. nih.gov

Research into Comprehensive Drug Screening Panels

Modern toxicology laboratories are increasingly moving from single-drug assays to comprehensive screening panels that can detect hundreds of different compounds in a single analysis. msacl.orgrandoxtoxicology.com This approach is more efficient and provides a much broader view of the substances a person may have been exposed to. These panels often include a wide range of opioids, benzodiazepines, stimulants, and other drugs of abuse. msacl.org

Normeperidine-d4 (hydrochloride) is an essential component in these large-scale screening methods, specifically as part of the internal standard mixture used for the opioid class. cerilliant.comcerilliant.com Within a comprehensive panel, each target analyte should ideally have a corresponding stable isotope-labeled internal standard to ensure accurate quantification. thermofisher.com The inclusion of Normeperidine-d4 allows for the reliable detection and quantification of normeperidine, which is crucial for several reasons:

It confirms exposure to pethidine. cerilliant.com

It aids in monitoring compliance in pain management patients, where testing for metabolites is key to verifying use of the prescribed medication. nih.govresearchgate.netjohnshopkins.edu

Its presence is important in a forensic context to rule in or out pethidine as a factor in an investigation.

Research has shown that including normetabolites in testing panels significantly increases the detection rate for the use of parent drugs. For meperidine, the inclusion of normeperidine in a urine drug test panel increased the detection rate by 98.7%. nih.govjohnshopkins.edu This highlights the necessity of including normeperidine analysis, and by extension the use of its deuterated internal standard, in any comprehensive screening program. nih.govresearchgate.net

Challenges and Innovations in Analytical Toxicology Research

Analytical toxicology faces several ongoing challenges, including the increasing potency of new synthetic drugs, the complexity of biological matrices, and the need for higher throughput and efficiency. uzh.chnih.gov A significant challenge in LC-MS/MS analysis is the "matrix effect," where co-eluting, undetected compounds from the sample matrix interfere with the ionization of the target analyte, leading to inaccurate quantification. nih.govnih.gov

The primary innovation to combat these challenges is the use of stable isotope-labeled internal standards, such as Normeperidine-d4. nih.gov This is because the deuterated standard co-elutes with the non-labeled analyte and experiences the same degree of signal suppression or enhancement, allowing for a highly accurate correction of the final calculated concentration. nih.gov This approach is considered the gold standard for quantitative mass spectrometry. uzh.ch

Further innovations focus on:

Improving Sensitivity: Developing methods with extremely low limits of detection (LOD) and quantification (LOQ) to detect trace amounts of drugs, which is vital for hair analysis or for highly potent opioids. uzh.chnih.gov

High-Throughput Systems: Utilizing multiplexed liquid chromatography systems and rapid extraction techniques to increase the number of samples that can be analyzed, which is critical for large-scale screening in clinical or forensic labs. thermofisher.com

Broadening Scope: Continuously expanding screening panels to include novel psychoactive substances (NPS) and their metabolites as they emerge on the illicit market. mdpi.comrandoxtoxicology.com

The development and availability of high-purity certified reference materials like Normeperidine-d4 (hydrochloride) are fundamental to these innovations, enabling laboratories to develop and validate next-generation toxicological analyses. cerilliant.com

Quality Assurance and Metrological Aspects in Certified Reference Material Science

Adherence to International Standards for Certified Reference Material (CRM) Production (e.g., ISO/IEC 17025, ISO 17034)

The production of high-quality Certified Reference Materials (CRMs) is governed by internationally recognized standards that define the requirements for competence and consistent operation. ansi.org The foremost standards in this field are ISO 17034 and ISO/IEC 17025. ansi.orgpetro-online.com

ISO 17034, "General requirements for the competence of reference material producers," provides a specific framework for manufacturers. ansi.orgaroscientific.com It ensures that CRMs are produced with high levels of quality assurance and metrological control. labunlimited.com Adherence to this standard guarantees that every step of the production process—from raw material characterization and production planning to the assignment of certified values, uncertainty calculation, and packaging—is meticulously controlled and documented. labunlimited.com It is the highest level of accreditation for CRM producers, providing end-users with confidence in the material's certified value, associated uncertainty, and metrological traceability. ansi.orgastm.org

ISO/IEC 17025, "General requirements for the competence of testing and calibration laboratories," is crucial as it outlines the requirements for laboratories performing the analytical testing to characterize the reference material. petro-online.comsitubiosciences.com For a CRM like Normeperidine-d4 (B12042042) (hydrochloride), its certified value is determined by a metrologically valid procedure performed by a laboratory that meets ISO/IEC 17025 requirements. ansi.orgcaymanchem.com This standard ensures that the testing laboratory has a robust quality management system and is technically competent to perform the specific calibrations and tests, underpinning the reliability of the characterization data. chromnet.net While ISO 17034 is specific to the production of the reference material, it incorporates the technical requirements of ISO/IEC 17025 for any testing and calibration performed during the certification process. ansi.org

The synergy between these two standards ensures a chain of traceability, typically to the International System of Units (SI), and provides a comprehensive quality framework for the CRM. aroscientific.comanton-paar.com The certificate accompanying an ISO 17034-accredited CRM provides the certified property value, its uncertainty, and a statement of metrological traceability, which are essential for its intended use in validating analytical methods or calibrating instruments. ansi.orgwikipedia.org

Table 1: Comparison of Key Aspects of ISO 17034 and ISO/IEC 17025 in CRM Production

FeatureISO 17034: Competence of Reference Material ProducersISO/IEC 17025: Competence of Testing & Calibration Laboratories
Primary Focus The entire process of producing reference materials (RMs), including Certified Reference Materials (CRMs). ansi.orgThe technical competence and quality management of laboratories performing testing and calibration. petro-online.com
Key Requirements Production planning, material characterization, homogeneity and stability studies, assignment of property values, and calculation of uncertainty. labunlimited.comausimm.comMethod validation, traceability of measurements, personnel competency, equipment calibration, and reporting of results. chromnet.net
Output A Certified Reference Material accompanied by a certificate with property value, uncertainty, and traceability statement. ansi.orgastm.orgAccredited testing or calibration results that are used to characterize the CRM. anton-paar.com
Role in CRM Science Ensures the overall quality, consistency, and reliability of the final CRM product. aroscientific.comProvides the technically valid data required for the characterization and value assignment of the CRM. caymanchem.com

Stability and Homogeneity Assessment of Normeperidine-d4 (hydrochloride) Standards

Two of the most critical attributes of any CRM are its homogeneity and stability, as they directly impact the uncertainty of the certified value. researchgate.netresearchgate.net ISO 17034 mandates rigorous assessment of both properties. labunlimited.comausimm.com

Homogeneity Assessment

The assessment typically involves analyzing a statistically relevant number of randomly selected units from the batch. mostwiedzy.pl Multiple subsamples are taken from each selected unit and analyzed under conditions of high repeatability. iaea.org The resulting data are evaluated using statistical methods, such as Analysis of Variance (ANOVA), to separate the variability between units from the variability of the analytical method itself. researchgate.netmostwiedzy.pl This ensures that the observed differences are due to actual material heterogeneity and not measurement imprecision. iaea.org

Table 2: Conceptual Design of a Homogeneity Study for Normeperidine-d4 (hydrochloride) CRM

StepDescriptionExample Parameters
1. Sampling Randomly select a number of units from the entire batch (e.g., vials of solution).15 units selected from a batch of 500.
2. Sub-sampling Take multiple sub-samples from each selected unit for analysis.3 sub-samples taken from each of the 15 units.
3. Analysis Analyze the sub-samples under repeatability conditions using a validated method (e.g., LC-MS/MS).All 45 sub-samples analyzed in a single, randomized run.
4. Statistical Evaluation Use ANOVA to assess if the variation between units is statistically significant compared to the method's variation.Calculate F-statistic and compare to critical value.
5. Uncertainty Contribution Quantify the between-unit heterogeneity (u_bb) and include it in the overall uncertainty budget for the CRM. researchgate.netThe standard deviation between units is used to estimate the uncertainty component.

Stability Assessment

Stability is the ability of a CRM to maintain its certified property value within specified limits over a defined period when stored under specific conditions. wikipedia.orgresearchgate.net For Normeperidine-d4 (hydrochloride), this involves assessing its chemical integrity over time. inorganicventures.com Stability studies are crucial for establishing the shelf-life and recommended storage conditions. biopharmaconsultinggroup.com

Stability testing programs typically include:

Long-term stability studies: Samples are stored at the recommended temperature (e.g., -20°C) and tested at regular intervals to establish the expiry date. biopharmaconsultinggroup.comgmp-compliance.org

Short-term stability studies: Samples are exposed to elevated temperatures (accelerated studies) or conditions simulating transport to assess the impact of shipping on the material's integrity. biopharmaconsultinggroup.comgmp-compliance.org

The analysis is performed using a validated, stability-indicating method capable of detecting degradation products. biopharmaconsultinggroup.com The data are statistically analyzed to identify any trends over time. nih.gov Continuous stability monitoring is often required even after the product is released to ensure the certified value remains valid throughout its shelf life. anton-paar.com

Table 3: Typical Stability Testing Protocol for Normeperidine-d4 (hydrochloride) Solution CRM

ParameterDescriptionExample Specification
Storage Conditions Defined temperature, humidity, and light exposure for long-term and accelerated studies.Long-term: -20°C. Accelerated: +40°C. Protected from light. biopharmaconsultinggroup.comgmp-compliance.org
Testing Schedule Pre-defined time points for analysis.0, 3, 6, 12, 24, and 36 months for long-term study. biopharmaconsultinggroup.com
Analytical Method A validated, stability-indicating method, such as LC-MS/MS. biopharmaconsultinggroup.comQuantifies the concentration of Normeperidine-d4 and potential degradants.
Acceptance Criteria Pre-defined limits for the change in the certified property value.e.g., Concentration remains within 98-102% of the initial certified value.
Container Closure The packaging system must be evaluated as it can affect stability. gmp-compliance.orgAmber glass ampule sealed under an inert atmosphere.

Inter-laboratory Proficiency Testing and Research Collaborations in Analytical Standardization

Beyond internal quality control, ensuring the broad applicability and reliability of a CRM like Normeperidine-d4 (hydrochloride) involves the wider scientific community. Inter-laboratory proficiency testing (PT) and research collaborations are essential components of analytical standardization. dtu.dk

Inter-laboratory Proficiency Testing (PT) , also known as external quality assessment schemes, involves multiple laboratories analyzing the same homogenous and stable sample (the PT item). dtu.dknih.gov The results are compiled and compared to an assigned value to evaluate the performance of the participating laboratories and the analytical methods they employ. nih.gov For a CRM, successful performance in a PT scheme using the material provides objective evidence of its fitness for purpose and helps establish consensus on its use and performance across different labs. This is particularly important in regulated fields like forensic toxicology, where results must be comparable and legally defensible. nih.gov

Research Collaborations between CRM producers, academic institutions, and government agencies drive the development and harmonization of analytical methods. mdpi.com The analysis of opioid metabolites, for instance, is a complex area where new analogs and metabolic pathways are constantly being identified. nih.govnih.govjohnshopkins.edu Collaborative studies help to:

Develop and validate robust analytical methods (e.g., LC-MS/MS) for the quantification of compounds like normeperidine. nih.gov

Characterize CRMs using multiple independent methods to ensure the accuracy of the certified value.

Investigate the metabolism of parent drugs (like meperidine) to identify the need for new CRMs of metabolites. nih.gov

Build a network of competent laboratories that can contribute to the standardization of analytical practices. nih.gov

Through these collaborative efforts, the scientific community can ensure that CRMs for compounds like Normeperidine-d4 (hydrochloride) are not only produced to the highest metrological standards but are also effectively implemented to improve the accuracy and reliability of analytical data worldwide. nih.govdtu.dk

Future Directions and Emerging Research Avenues

Development of Novel Analytical Platforms for Deuterated Compounds

The use of deuterated compounds as internal standards is a cornerstone of quantitative analysis, particularly in mass spectrometry-based methods. clearsynth.comaptochem.com These standards, including Normeperidine-d4 (B12042042), are invaluable for correcting variations during sample preparation and analysis. chiron.no However, the pursuit of enhanced accuracy and sensitivity necessitates the development of more sophisticated analytical platforms.

Current challenges in the analysis of deuterated compounds include the potential for isotopic impurities and the need for highly sensitive detection methods. musechem.comnih.gov Future platforms are expected to address these issues through several key innovations:

High-Resolution Mass Spectrometry (HRMS): The increasing accessibility and power of HRMS instruments offer unparalleled mass accuracy and resolution. This allows for the clear differentiation of the deuterated standard from the analyte and potential interferences, even in complex biological matrices.

Advanced Chromatographic Techniques: Innovations in liquid chromatography (LC), such as the use of smaller particle size columns and micro-flow LC, can lead to improved separation efficiency and reduced analysis times. This is crucial for resolving the deuterated standard from its non-deuterated analog and other metabolites. researchgate.net

Novel Ionization Sources: The development of new ionization techniques beyond traditional electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) could offer improved ionization efficiency and reduced matrix effects for certain classes of compounds.

Automated and High-Throughput Systems: The integration of automated sample preparation with advanced analytical platforms will be essential for large-scale studies, such as those in clinical and forensic toxicology, where high throughput is a necessity. lcms.cz

These advancements will not only improve the accuracy and precision of quantitative methods using Normeperidine-d4 but also enable a more detailed investigation of its own metabolic stability and potential for isotopic exchange.

Advanced Computational Modeling in Support of Metabolic Pathway Research

Computational modeling has emerged as a powerful tool in predicting and understanding the metabolic fate of xenobiotics. nih.govpsu.edu For Normeperidine-d4, computational approaches can provide valuable insights into its metabolic pathways and the influence of deuterium (B1214612) substitution on these processes.

The metabolism of meperidine to normeperidine is a known pathway, and computational models can help elucidate the specific enzymes involved, such as cytochrome P450 (CYP450) isoenzymes. nih.govnih.gov Advanced computational techniques can further refine this understanding:

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: These hybrid methods can model the enzymatic reaction at a quantum mechanical level while treating the surrounding protein environment with classical mechanics. This allows for a detailed investigation of the kinetic isotope effect (KIE) of deuterium substitution on the N-demethylation of meperidine.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the binding of Normeperidine-d4 to metabolic enzymes and transporters, helping to predict its potential for interactions and transport across biological membranes. acs.org

In Silico Metabolite Prediction Tools: A variety of software tools are available to predict the potential metabolites of a parent compound. frontiersin.orgsensusimpact.comoup.com Applying these tools to Normeperidine-d4 can help to identify not only the expected primary metabolite but also potential minor or novel metabolites that may be formed through alternative pathways. This is particularly relevant as deuterium substitution can sometimes lead to "metabolic switching," where the metabolism is redirected to other sites on the molecule. nih.gov

The table below summarizes some of the computational tools that can be applied to the study of Normeperidine-d4 metabolism.

Computational ToolApplication in Normeperidine-d4 Research
QM/MM Simulations Elucidating the kinetic isotope effect on the N-demethylation process.
Molecular Dynamics Investigating the binding affinity and orientation of Normeperidine-d4 within the active site of metabolic enzymes.
In Silico Prediction Identifying potential metabolites of Normeperidine-d4 beyond its primary metabolic pathway.

These computational approaches, when used in conjunction with experimental data, can provide a more comprehensive picture of the metabolic fate of Normeperidine-d4 and the impact of its deuteration.

Integration with Systems Biology Approaches in Toxicological Investigations

Systems biology offers a holistic approach to understanding the complex interactions within a biological system in response to a chemical exposure. jksus.org By integrating various "omics" data, such as genomics, transcriptomics, proteomics, and metabolomics, systems toxicology can provide a comprehensive view of the toxicological effects of a compound. nih.govnumberanalytics.comnumberanalytics.com

While Normeperidine-d4 is primarily used as an internal standard, understanding its own potential toxicological profile, especially at higher concentrations or in specific populations, is crucial. Systems biology can play a key role in this assessment:

Toxicogenomics: By analyzing changes in gene expression in response to Normeperidine-d4 exposure, toxicogenomics can identify potential pathways and cellular processes that are affected. researchgate.net This can provide early indications of potential toxicity.

Proteomics and Metabolomics: These approaches can identify changes in protein and metabolite levels, respectively, providing a more direct measure of the functional consequences of exposure. This can help to elucidate the mechanisms of any observed toxicity.

Network Biology: By constructing and analyzing biological networks, researchers can identify key hubs and pathways that are perturbed by Normeperidine-d4. This can help to predict potential adverse outcomes and identify biomarkers of exposure or effect.

The integration of these omics datasets can lead to the development of adverse outcome pathways (AOPs), which provide a framework for understanding the sequence of events from a molecular initiating event to an adverse outcome at the organismal level. acs.org

The table below outlines how different omics technologies can be integrated into the toxicological investigation of Normeperidine-d4.

Omics TechnologyApplication in Toxicological Investigation of Normeperidine-d4
Genomics Identifying genetic variations that may influence the metabolism and potential toxicity of Normeperidine-d4.
Transcriptomics Assessing changes in gene expression profiles in relevant tissues or cell types following exposure.
Proteomics Quantifying alterations in protein expression and post-translational modifications to understand functional changes.
Metabolomics Profiling changes in endogenous metabolite levels to identify perturbed metabolic pathways.

By embracing these future directions in analytical chemistry, computational modeling, and systems toxicology, the scientific community can continue to refine the use of Normeperidine-d4 as a reliable internal standard and gain a more complete understanding of its behavior in biological systems.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Normeperidine-d4 hydrochloride in laboratory settings?

  • Methodological Answer : Synthesis typically involves deuterium labeling at specific positions (e.g., methyl groups) via hydrogen-deuterium exchange or deuterated precursor reactions. Key steps include:

  • Use of deuterated reagents (e.g., D₂O or deuterated acids) under controlled pH and temperature to ensure isotopic incorporation .
  • Purification via recrystallization in solvents like methanol or ethanol to remove non-deuterated byproducts .
  • Validation using LC-MS to confirm deuteration efficiency (>98% isotopic purity) .
    • Critical Parameters : Reaction time, solvent polarity, and acid concentration (e.g., HCl) must be optimized to prevent degradation .

Q. How can researchers validate the purity of Normeperidine-d4 hydrochloride using chromatographic methods?

  • Methodological Answer :

  • HPLC : Use a C18 column with a mobile phase of acetonitrile:phosphate buffer (pH 3.0) at a flow rate of 1.0 mL/min. Detect at 254 nm for UV-active regions. Compare retention times against non-deuterated standards .
  • LC-MS/MS : Quantify isotopic purity by monitoring mass transitions (e.g., m/z 302.856 → 203.1 for Normeperidine-d4) with a deuterium incorporation threshold of ≥95% .
  • System suitability tests must include resolution between deuterated and non-deuterated peaks (R ≥ 2.0) .

Q. What are the recommended storage conditions to ensure the stability of Normeperidine-d4 hydrochloride?

  • Methodological Answer :

  • Store at -20°C in airtight, light-resistant containers to prevent photodegradation and moisture absorption .
  • Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation products via forced degradation assays (e.g., oxidative stress with H₂O₂) .
  • Monitor pH in solution formulations; acidic conditions (pH 2–4) enhance stability by reducing hydrolysis .

Advanced Research Questions

Q. How should researchers design experiments to investigate the pharmacokinetic properties of Normeperidine-d4 hydrochloride in vivo?

  • Methodological Answer :

  • Dosing Strategy : Administer via intravenous or oral routes in animal models (e.g., rodents) with dose proportionality studies (e.g., 1–10 mg/kg) to assess linearity .
  • Sampling Protocol : Collect plasma samples at 0.5, 1, 2, 4, 8, and 24 hours post-dose. Use deuterated internal standards (e.g., Noroxycodone-D3) for LC-MS/MS quantification to minimize matrix effects .
  • Data Analysis : Calculate AUC, Cmax, and t½ using non-compartmental models. Compare metabolic clearance rates between deuterated and non-deuterated analogs to evaluate isotope effects .

Q. What strategies are effective in resolving contradictory data regarding the metabolic pathways of Normeperidine-d4 hydrochloride?

  • Methodological Answer :

  • Enzyme Inhibition Studies : Co-incubate with CYP3A4/2D6 inhibitors (e.g., ketoconazole) in hepatocyte models to identify primary metabolic enzymes .
  • Isotopologue Analysis : Use high-resolution mass spectrometry (HRMS) to distinguish between deuterated and non-deuterated metabolites. For example, monitor mass shifts (e.g., +4 Da) to confirm metabolic retention of deuterium .
  • Cross-Validation : Replicate findings in multiple models (e.g., microsomes vs. primary hepatocytes) and apply statistical rigor (e.g., ANOVA with post-hoc tests) to address variability .

Q. What methodological approaches are used to characterize isotopic purity in deuterated pharmaceuticals like Normeperidine-d4 hydrochloride?

  • Methodological Answer :

  • NMR Spectroscopy : Analyze ²H-NMR spectra to confirm deuterium placement and quantify enrichment (>98% required for pharmacokinetic studies) .
  • Isotope Ratio Mass Spectrometry (IRMS) : Measure ²H/¹H ratios with precision <0.1% to detect isotopic dilution .
  • Synthetic Controls : Include non-deuterated analogs in all assays to establish baseline signals and correct for natural isotopic abundance .

Q. How can researchers optimize impurity profiling for Normeperidine-d4 hydrochloride during scale-up?

  • Methodological Answer :

  • Forced Degradation : Expose the compound to heat (80°C), light (1.2 million lux-hours), and acidic/alkaline conditions to simulate degradation pathways. Identify impurities via LC-HRMS and match to known pharmacopeial standards (e.g., EP or USP monographs) .
  • Process-Related Impurities : Monitor intermediates like non-deuterated Normeperidine using selective ion monitoring (SIM) in GC-MS. Set acceptance criteria at ≤0.1% for each impurity .
  • Design of Experiments (DoE) : Apply factorial design to optimize reaction parameters (e.g., temperature, catalyst load) and minimize impurity formation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.